molecular formula C21H33ClN2O B15345493 (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride CAS No. 6314-77-8

(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride

Cat. No.: B15345493
CAS No.: 6314-77-8
M. Wt: 365.0 g/mol
InChI Key: CCTHMDDPQVUOGE-GEEYTBSJSA-N
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Description

(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a diethylaminoethyl group, and a phenylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 3-phenylprop-2-enoyl chloride to form the intermediate (E)-N-cyclohexyl-3-phenylprop-2-enamide. This intermediate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a building block for more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
  • N-cyclohexyl-N-[2-(methylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
  • N-cyclohexyl-N-[2-(ethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride

Uniqueness

(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is unique due to its specific structural features, such as the presence of both cyclohexyl and diethylaminoethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6314-77-8

Molecular Formula

C21H33ClN2O

Molecular Weight

365.0 g/mol

IUPAC Name

(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride

InChI

InChI=1S/C21H32N2O.ClH/c1-3-22(4-2)17-18-23(20-13-9-6-10-14-20)21(24)16-15-19-11-7-5-8-12-19;/h5,7-8,11-12,15-16,20H,3-4,6,9-10,13-14,17-18H2,1-2H3;1H/b16-15+;

InChI Key

CCTHMDDPQVUOGE-GEEYTBSJSA-N

Isomeric SMILES

CCN(CC)CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2.Cl

Origin of Product

United States

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